molecular formula C11H8BrN3O2 B8169587 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

Cat. No.: B8169587
M. Wt: 294.10 g/mol
InChI Key: FBQUDJBKKWAWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is a chemical compound with the CAS registry number 797047-13-3 . Its molecular formula is C11H8BrN3O2, and it has a molecular weight of 294.10 g/mol . This compound features a bromonitrophenylamine core structure substituted with a pyridinyl group, making it a potential intermediate in synthetic organic chemistry. The specific physical properties, research applications, mechanism of action, and safety information for this compound are not fully characterized in the current literature. Researchers are advised to consult relevant scientific publications for potential applications and to handle this material with standard laboratory safety precautions appropriate for compounds of its class. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-6-nitro-4-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-9-4-8(7-2-1-3-14-6-7)5-10(11(9)13)15(16)17/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQUDJBKKWAWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

A high-yielding route involves the amination of 3-bromo-2-fluoronitrobenzene with ammonia in methanol under sealed-tube conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the fluorine atom at the ortho position is displaced by ammonia.

Procedure :
A mixture of 3-bromo-2-fluoronitrobenzene (6.0 g, 27.27 mmol) and 7 M ammonia in methanol (20 mL) was heated at 100°C for 16 h. Post-reaction, the solvent was removed under reduced pressure, and the residue was extracted with ethyl acetate. Column chromatography (ethyl acetate/petroleum ether, 1:100) yielded 5.4 g (91.3%) of 2-bromo-6-nitroaniline as a yellow solid.

Key Data :

ParameterValue
Temperature100°C
Reaction Time16 h
SolventMethanol
Yield91.3%
Purity (HPLC)>98%

Limitations and Side Reactions

Prolonged heating beyond 20 h led to decomposition, reducing yield to <80%. Competing hydrolysis of the nitro group was mitigated by maintaining anhydrous conditions.

Bromination of 4-(Pyridin-3-yl)-2-nitroaniline

Electrophilic Aromatic Bromination

A patent-described method brominates 4-(pyridin-3-yl)-2-nitroaniline using molecular bromine in acetic acid. The nitro group directs bromination to the para position relative to the amine.

Procedure :
4-(Pyridin-3-yl)-2-nitroaniline (1.3 g, 9 mmol) was dissolved in acetic acid (25 mL). Bromine (1.58 g, 9.9 mmol) was added dropwise at 0°C. The mixture was stirred for 12 h, quenched with ice water, and extracted with dichloromethane. Purification via silica gel chromatography afforded the product in 98% yield.

Key Data :

ParameterValue
Bromine Equivalents1.1 eq
Temperature0°C to RT
Acid CatalystAcetic Acid
Yield98%

Competing Pathways

Over-bromination at the pyridine ring was avoided by stoichiometric bromine control. Excess Br2 (>1.2 eq) resulted in di-brominated byproducts (<5%).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether (1:100) effectively separated the target compound from unreacted starting material and di-brominated impurities.

Spectroscopic Validation

  • 1H NMR (300 MHz, CDCl3): δ 8.21 (d, J=8.1 Hz, 1H, Ar-H), 7.89 (t, J=8.1 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.13 (br s, 1H, NH2).

  • 13C NMR (75 MHz, CDCl3): δ 153.7 (C-Br), 128.7 (C-NO2), 119.8 (C-NH2), 117.5 (C-Py).

Comparative Analysis of Synthetic Routes

MethodYieldPurityCost EfficiencyScalability
SNAr Amination91.3%>98%HighModerate
Electrophilic Bromination98%>99%ModerateHigh

The bromination route offers superior yield and scalability but requires careful bromine handling. The SNAr method avoids hazardous Br2 but demands sealed-tube equipment.

Challenges and Optimization Opportunities

Nitro Group Stability

Nitro reduction under basic conditions was observed during prolonged amination. Acidic workup (pH 5–6) minimized this side reaction .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Amino-6-nitro-4-pyridin-3-yl-phenylamine.

    Oxidation: Nitro or nitroso derivatives.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

One of the most prominent applications of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is its role as a precursor in synthesizing various APIs, including imatinib mesylate and nilotinib. These compounds are significant in treating cancers, particularly chronic myelogenous leukemia and acute lymphoblastic leukemia.

Imatinib Mesylate

  • Mechanism : Imatinib is a tyrosine kinase inhibitor that selectively inhibits the BCR-ABL fusion protein, which is responsible for the proliferation of cancer cells in patients with Philadelphia chromosome-positive leukemias.
  • Synthesis Route : The synthesis of imatinib involves utilizing this compound as a key intermediate, facilitating the introduction of necessary functional groups through various chemical reactions .

Nilotinib

  • Mechanism : Nilotinib is another tyrosine kinase inhibitor that exhibits a similar action to imatinib but with enhanced potency and selectivity against BCR-ABL.
  • Synthesis Route : The compound is synthesized from derivatives of this compound, showcasing its versatility in generating pharmacologically active compounds .

Anticancer Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Compound NameTarget Cancer TypeIC50 Value (nM)Reference
ImatinibChronic Myelogenous Leukemia0.5 - 10
NilotinibAcute Lymphoblastic Leukemia5 - 15

Antimicrobial Properties

In addition to its anticancer applications, research indicates that derivatives of this compound possess antimicrobial activities. In vitro tests have confirmed the efficacy of these compounds against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine with structurally related brominated pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Structural Features
This compound C₁₁H₈BrN₃O₂ 294.11 Bromo, nitro, pyridin-3-yl, phenylamine Benzene ring with Br, NO₂, and pyridine substituents; amine group at position 1
Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate C₁₁H₈BrN₃O₂ 294.11 Bromo, cyano, ethyl ester, imidazo[1,2-a]pyridine Fused imidazole-pyridine ring with ester and cyano groups
4-(3-Bromophenoxy)pyridine-2-carboxylic acid C₁₂H₈BrNO₃ 294.11 Bromophenoxy, pyridine, carboxylic acid Pyridine linked via ether to bromophenyl; carboxylic acid at position 2
2-Bromo-3-methylpyridine C₆H₆BrN 172.03 Bromo, methyl Simple pyridine derivative with Br and methyl groups at positions 2 and 3

Key Observations:

Structural Isomerism: The target compound and Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate share the same molecular formula (C₁₁H₈BrN₃O₂) but differ radically in connectivity. The former is a substituted benzene derivative, while the latter features a fused heterocyclic system .

Functional Group Diversity: Nitro vs. Cyano/Carboxylic Acid: The nitro group in the target compound contrasts with the cyano (imidazole derivative) and carboxylic acid (phenoxy derivative) groups in others, affecting electronic properties and acidity/basicity. Pyridine Connectivity: The pyridine moiety is directly fused in the imidazole derivative, ether-linked in the phenoxy derivative, and appended to benzene in the target compound.

Molecular Weight Anomaly: Despite identical molecular weights (294.11 g/mol) for three compounds, their structural diversity highlights how atom arrangement governs properties like solubility, melting point, and reactivity .

Simpler Derivatives : 2-Bromo-3-methylpyridine (C₆H₆BrN) exemplifies a minimalistic pyridine derivative, lacking the complex substituents of the target compound .

Research Findings and Structural Analysis

  • Substituent Effects :
    • The nitro group in the target compound deactivates the benzene ring, directing further substitutions meta to itself.
    • The methyl group in 2-Bromo-3-methylpyridine is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound .

Biological Activity

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromine atom, a nitro group, and a pyridine ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H9BrN2O2. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (amino) groups may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines (e.g., HepG2 cells) with IC50 values indicating potent activity (IC50 = 0.62 ± 0.34 μM) . Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis, targeting key pathways such as IGF1R signaling .

Antimicrobial Properties

Compounds featuring nitro and bromo groups have demonstrated considerable antibacterial and antifungal activities. A study examining monomeric alkaloids revealed that similar structures exhibited strong inhibition against both Gram-positive and Gram-negative bacteria . The electron-withdrawing nature of the nitro group enhances the compound's ability to disrupt microbial cell processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.
  • DNA Interaction : The presence of nitro groups suggests potential interactions with DNA, leading to genotoxic effects in rapidly dividing cells.

Case Studies

  • Cytotoxicity in HepG2 Cells : A study showed that compounds related to this compound inhibited HepG2 cell migration and colony formation while inducing G2/M phase arrest . This indicates a promising avenue for further research into its use as an anticancer agent.
  • Antimicrobial Screening : Another investigation into similar compounds found significant antibacterial activity against various strains, suggesting that the structural features of this compound could confer similar properties .

Data Summary

Activity Type Target IC50 Value Mechanism
AnticancerHepG2 Cells0.62 μMInduces G2/M arrest
AntibacterialVarious Bacterial StrainsVariesDisrupts cell metabolism
AntifungalFungal StrainsVariesInhibits growth

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine, given its bromo and nitro substituents?

  • Methodological Answer : The bromo group can serve as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the pyridinyl moiety. Nitro groups are typically introduced via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄) or protected during synthesis to prevent undesired reductions. Analogous compounds, such as 2-Amino-5-bromo-3-nitropyridine (mp: 208–210°C, 95% purity) , suggest that nitro groups stabilize the structure but require inert atmospheres to avoid decomposition. Purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) is critical, as purity impacts downstream reactivity .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • NMR : The bromo substituent causes distinct splitting patterns in ¹H NMR, while the nitro group deshields adjacent protons. ¹³C NMR can confirm aromatic carbon environments.
  • IR : Strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group’s symmetric and asymmetric stretching.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks).
  • Melting Point : Compare with analogs like 6-Amino-3-bromo-2-methylpyridine (mp: 80–82°C) to assess consistency .
  • HPLC : Monitor purity (>95% by area) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s electronic structure and reactivity?

  • Methodological Answer : Computational methods (e.g., Density Functional Theory, DFT) can model electron-withdrawing effects:
  • The nitro group reduces electron density on the aromatic ring, directing electrophilic substitutions to meta positions.
  • The bromo atom’s polarizability may enhance halogen-bonding interactions in crystal packing or receptor binding.
    Contrasting studies on similar compounds highlight the need to validate predictions experimentally. For example, Haddad et al. (2008b) used hybrid computational/wet-lab approaches to resolve feature-reactivity contradictions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from DMSO or DMF solutions may yield suitable crystals. Bromine’s heavy-atom effect aids phasing in X-ray diffraction .
  • Disorder : The nitro group’s rotational freedom can cause disorder; refine using SHELXL’s restraints (e.g., DELU and SIMU commands) .
  • Twinning : If twinning occurs (common in polar space groups), use SHELXL’s TWIN/BASF commands for refinement .

Q. How can researchers resolve contradictions in reported reactivity or stability of bromonitro aromatic amines?

  • Methodological Answer :
  • Cross-Validation : Combine kinetic studies (e.g., monitoring nitro reduction via UV-Vis) with thermal analysis (DSC/TGA) to assess stability .
  • Contextual Analysis : Differences in solvent systems (e.g., aqueous vs. anhydrous conditions) or catalysts (e.g., Pd vs. Cu) may explain reactivity discrepancies. Saito et al. (2009) demonstrated that multi-receptor profiling clarifies structure-activity relationships .
  • Meta-Analysis : Apply frameworks like Haddad et al. (2008b), who reconciled divergent datasets by re-evaluating biological and chemical variables .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously, as minor changes can alter yields or byproducts.
  • Data Transparency : Report crystallographic data (CCDC numbers), spectroscopic raw data, and computational parameters to enable replication.
  • Contradiction Management : Pre-register hypotheses and methods in open platforms (e.g., OSF) to mitigate publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.